4-Cyclopropoxy-3-nitropicolinonitrile
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Overview
Description
4-Cyclopropoxy-3-nitropicolinonitrile is a chemical compound with the molecular formula C9H7N3O3 It is a derivative of picolinonitrile, characterized by the presence of a cyclopropoxy group at the 4-position and a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-3-nitropicolinonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-cyclopropoxy-3-nitropyridine with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-3-nitropicolinonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropoxy group, leading to the formation of corresponding oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-Cyclopropoxy-3-aminopicolinonitrile.
Substitution: Various substituted picolinonitriles depending on the nucleophile used.
Oxidation: Oxidized derivatives of the cyclopropoxy group.
Scientific Research Applications
4-Cyclopropoxy-3-nitropicolinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-nitropicolinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the cyclopropoxy group may enhance binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Nitropicolinonitrile: Lacks the cyclopropoxy group, making it less sterically hindered.
5-Cyclopropoxy-3-nitropicolinonitrile: Similar structure but with the cyclopropoxy group at the 5-position.
4-Cyclopropoxy-3-aminopicolinonitrile: Reduction product of 4-Cyclopropoxy-3-nitropicolinonitrile.
Uniqueness
This compound is unique due to the combination of the cyclopropoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. The presence of the cyclopropoxy group can influence the compound’s steric and electronic properties, making it a valuable intermediate in synthetic chemistry and a promising candidate in drug discovery.
Properties
Molecular Formula |
C9H7N3O3 |
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Molecular Weight |
205.17 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-nitropyridine-2-carbonitrile |
InChI |
InChI=1S/C9H7N3O3/c10-5-7-9(12(13)14)8(3-4-11-7)15-6-1-2-6/h3-4,6H,1-2H2 |
InChI Key |
TZCBTWZUPWRZOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=NC=C2)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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